2-(苄氧基)-1,3-二溴-5-甲基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

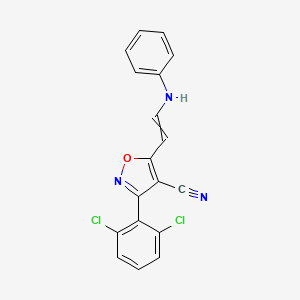

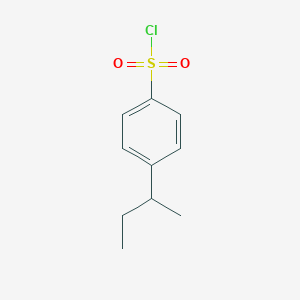

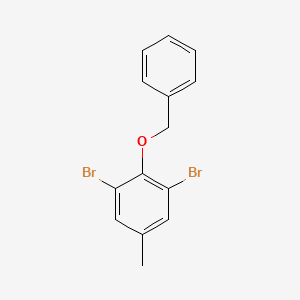

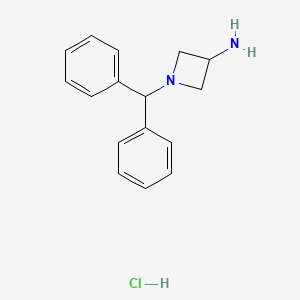

The compound "2-(Benzyloxy)-1,3-dibromo-5-methylbenzene" is a brominated aromatic molecule with a benzyloxy substituent and a methyl group. It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms, and additional substituents are added to the benzene ring. This compound is likely to be of interest due to its potential as a precursor or intermediate in organic synthesis, given the reactivity of the bromine atoms and the presence of the benzyloxy functional group.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be achieved through various methods, including regioselective bromination, ortho-metalation, and halogen/metal permutations. For instance, 1,2-dibromobenzenes, which are structurally related to the compound of interest, have been synthesized using these techniques, as described in the literature . Although the specific synthesis of "2-(Benzyloxy)-1,3-dibromo-5-methylbenzene" is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its preparation.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be elucidated using spectroscopic methods such as NMR and X-ray crystallography. For example, the crystal structures of related compounds, such as 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, have been determined, providing insights into the arrangement of substituents around the benzene core . These techniques could be used to analyze the molecular structure of "2-(Benzyloxy)-1,3-dibromo-5-methylbenzene" to confirm its identity and purity.

Chemical Reactions Analysis

Brominated benzene derivatives are known to participate in various chemical reactions, particularly those involving the formation of benzynes as intermediates. For example, 1,4-difluoro-2,5-dimethoxybenzene has been used as a precursor in benzyne-furan Diels-Alder reactions . The presence of bromine atoms in "2-(Benzyloxy)-1,3-dibromo-5-methylbenzene" suggests that it could undergo similar reactions, potentially leading to the formation of complex polycyclic structures or serving as a building block for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can vary depending on the nature and position of the substituents on the benzene ring. For instance, the mesophase behavior of certain dibenzoyloxy-p-benzoquinone derivatives has been studied, revealing the influence of molecular structure on phase behavior . While the specific properties of "2-(Benzyloxy)-1,3-dibromo-5-methylbenzene" are not provided, it can be inferred that its bromine atoms and benzyloxy group would impact its reactivity, boiling point, melting point, and solubility in organic solvents.

科学研究应用

合成和化学转化

2-(苄氧基)-1,3-二溴-5-甲基苯及其衍生物,如1,2-二溴苯,以其作为各种有机转化中的前体而闻名,特别是在涉及苯基的形成反应中。这些化合物通过涉及区域选择性溴化、邻位金属化和卤素/金属置换的序列合成(Diemer, Leroux, & Colobert, 2011)。

苄氧基功能化化合物,如苄氧基功能化的1,3-丙二硫醇酸酯(PDT)型模型配合物,在合成与[FeFe]-氢酶活性位点相关的模型配合物中发挥作用。它们的电化学性质使它们在氢酶模型研究中具有重要意义(Song et al., 2012)。

该化合物的衍生物,特别是带有各种取代基的1,3-二芳基苯化合物,已经合成并经过氧化光环化。这个过程增强了二苯并[a,j]蒽在有机溶剂中的溶解度,突显了它在有机合成中的重要性(Toyoshima, Yoshida, & Watanabe, 2013)。

材料科学和催化

该化合物的衍生物,特别是以1,3-二溴取代苯的形式,在材料科学领域得到了应用,例如在催化合成各种有机化合物(如1,3-苯并咪唑和1,5-苯并二氮杂环己烷)的一锅法中。这些催化过程强调了该化合物在促进复杂有机反应中的作用(Ghorbani‐Vaghei & Veisi, 2010)。

该化合物的衍生物已被用作在TiCl4催化的准活性聚合中的熄灭剂,展示了它们在直接链端官能化中的实用性。这种应用在聚合物化学领域具有重要意义,其中对聚合物链端的精确控制至关重要(Morgan, Martínez-Castro, & Storey, 2010)。

属性

IUPAC Name |

1,3-dibromo-5-methyl-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2O/c1-10-7-12(15)14(13(16)8-10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBIBYVZYXAERC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1,3-dibromo-5-methylbenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)